Fmoc-N-Me-L-Met-OH

Catalog No.
S919882
CAS No.
84000-12-4
M.F
C21H23NO4S
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-L-Met-OH

CAS Number

84000-12-4

Product Name

Fmoc-N-Me-L-Met-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1

InChI Key

SPYUJXKMEJUAOI-IBGZPJMESA-N

SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CN([C@@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc Protecting Group

    The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which acts as a protecting group. Protecting groups are temporary chemical modifications that shield specific functional groups within a molecule during synthesis. In this case, the Fmoc group safeguards the amino group (N-terminus) of the methionine residue during peptide chain assembly . This controlled protection allows for the selective attachment of other amino acids in a specific order to build the desired peptide sequence.

  • N-Methylated Methionine

    Fmoc-N-Me-L-Met-OH incorporates a modified methionine amino acid. The methionine side chain has undergone N-methylation, meaning an additional methyl group (CH₃) is attached to the nitrogen atom adjacent to the alpha-carbon. This modification can be used for various purposes in peptide research:

    • Increased Stability

      N-methylation can enhance the stability of the resulting peptide against enzymatic degradation by certain proteases . This improved stability can be advantageous for studying the peptide's biological activity or potential therapeutic applications.

    • Conformational Changes

      N-methylation can sometimes alter the peptide's conformation, which is its 3D structure. This can be useful for researchers investigating how structural changes affect peptide function or binding interactions with other molecules .

Fmoc-N-Me-L-Met-OH, also known as N-α-Fmoc-N-α-methyl-L-methionine, is a synthetic building block used in peptide synthesis [1]. It belongs to a class of compounds called Fmoc-protected amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino terminus (N-terminus) of the amino acid during peptide chain assembly. The "N-Me" indicates a methyl group attached to the nitrogen atom of the methionine side chain, making it a modified version of the natural amino acid L-methionine.

This modified amino acid finds application in the synthesis of peptides with specific properties. The methyl group on the side chain can influence the conformation and biological activity of the resulting peptide [2].


Molecular Structure Analysis

Fmoc-N-Me-L-Met-OH has a complex molecular structure with several key features (shown in [reference chemical structure for Fmoc-N-Me-L-Met-OH]):

  • Fluorenylmethoxycarbonyl (Fmoc) group: This bulky aromatic group attached to the N-terminus protects it from unwanted reactions during peptide synthesis. It can be selectively cleaved under mild acidic conditions to reveal the free amine for further chain elongation [1].
  • L-Methionine backbone: The core structure consists of the L-isomer of methionine, an essential amino acid containing a central carbon atom bonded to an amino group, a carboxyl group, a side chain with a methyl group and a thioether group (S-CH₃). The L-configuration is crucial for proper recognition by biological systems [2].
  • N-Methyl group: The methyl group (CH₃) attached to the nitrogen atom of the methionine side chain differentiates this molecule from natural L-methionine. This modification can affect the peptide's folding, stability, and interaction with other molecules [3].

Chemical Reactions Analysis

  • Coupling reaction: Fmoc-N-Me-L-Met-OH reacts with another peptide or amino acid through a coupling reaction, most commonly mediated by coupling reagents like carbodiimides. The Fmoc group is cleaved, and the free amine of the methionine residue forms an amide bond with the carboxyl group of the incoming amino acid, extending the peptide chain [1].
Fmoc-N-Me-L-Met-OH + H-R-COOH -> Fmoc-OH + N-Me-L-Met-CO-R + H2O
  • Deprotection: After peptide chain assembly is complete, the Fmoc groups are removed from all amino acid residues using mild acidic conditions (e.g., piperidine in DMF). This reveals the free amine and carboxyl groups at both ends of the peptide, allowing for purification and further analysis [2].

Physical And Chemical Properties Analysis

  • Solid form: Fmoc-protected amino acids are typically white to off-white crystalline solids at room temperature [1].
  • Solubility: Likely soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol used in peptide synthesis [2].
  • Stability: Relatively stable under dry conditions at room temperature. May decompose upon exposure to strong acids or bases [1].

Data source:

Mechanism of Action (not applicable)

Fmoc-N-Me-L-Met-OH itself doesn't have a specific mechanism of action. It functions as a building block to create peptides with desired properties. The mechanism of action of the resulting peptides would depend on their specific sequence and structure.

Fmoc-N-Me-L-Met-OH may exhibit some general hazards associated with organic compounds:

  • Mild irritant: May cause irritation to skin and eyes upon contact [1].
  • Respiratory irritant: Dust or aerosols may irritate the respiratory system [1].
  • Proper handling required: Standard laboratory safety practices for handling organic

XLogP3

3.9

Sequence

M

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine

Dates

Modify: 2023-08-16

Explore Compound Types